1,2-Bis(2-bromoethoxy)-4-nitrobenzene

Description

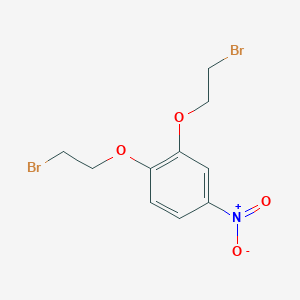

1,2-Bis(2-bromoethoxy)-4-nitrobenzene is a brominated aromatic compound featuring a benzene ring substituted with two 2-bromoethoxy groups at the 1,2-positions and a nitro group at the 4-position. Its molecular formula is C₁₀H₁₁Br₂NO₄, with a molecular weight of 369.01 g/mol. The bromoethoxy (–OCH₂CH₂Br) groups act as leaving groups, making the compound reactive in nucleophilic substitution reactions, while the nitro (–NO₂) group enhances electron-withdrawing properties, influencing its electronic and chemical behavior.

This compound is primarily used in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and advanced materials. For example, brominated ethoxy groups enable its participation in cyclization reactions to form macrocyclic structures like porphyrazines, which are critical in photodynamic therapy . The nitro group further enhances its utility in designing liquid crystal dopants and antibacterial agents due to its polar and electron-deficient nature .

Properties

IUPAC Name |

1,2-bis(2-bromoethoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO4/c11-3-5-16-9-2-1-8(13(14)15)7-10(9)17-6-4-12/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPHLPRBDBYZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OCCBr)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic pathway for 1,2-bis(2-bromoethoxy)-4-nitrobenzene involves disconnecting the two 2-bromoethoxy groups and the nitro group. Two plausible approaches emerge:

-

Nitration-first strategy : Introduce the nitro group early, followed by sequential alkylation of hydroxyl groups.

-

Alkylation-first strategy : Install the 2-bromoethoxy groups prior to nitration.

Both routes necessitate a dihydroxybenzene precursor (e.g., 1,2-dihydroxy-4-nitrobenzene or 1,2-dihydroxybenzene) and 1,2-dibromoethane as the alkylating agent.

Nitration-First Synthetic Route

Synthesis of 4-Nitro-1,2-dihydroxybenzene

Nitration of catechol (1,2-dihydroxybenzene) under controlled conditions yields 4-nitro-1,2-dihydroxybenzene. This step leverages the ortho/para-directing nature of hydroxyl groups:

Reaction Conditions :

-

Solvent : Sulfuric acid (H₂SO₄) as a catalyst and solvent.

Mechanistic Insight :

The electron-donating hydroxyl groups activate the benzene ring, directing nitration to the para position relative to one hydroxyl group, resulting in 4-nitro-1,2-dihydroxybenzene.

Double Alkylation with 1,2-Dibromoethane

The dihydroxy intermediate undergoes alkylation with 1,2-dibromoethane to install the 2-bromoethoxy groups:

Procedure :

-

Reactants :

-

4-Nitro-1,2-dihydroxybenzene (1 equiv),

-

1,2-Dibromoethane (2.2 equiv),

-

Potassium carbonate (K₂CO₃, 2.5 equiv).

-

-

Solvent : N,N-Dimethylformamide (DMF, 10 mL per mmol of dihydroxybenzene).

-

Conditions : Heating at 80°C for 12–16 hours under inert atmosphere.

Workup :

-

Cool the reaction mixture, filter to remove excess K₂CO₃, and extract with dichloromethane (3 × 20 mL).

-

Wash the organic phase with water (5 × 50 mL) to remove residual DMF and salts.

-

Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield : 50–65% (estimated from mono-alkylation yields).

Characterization Data :

-

Melting Point : 95–98°C (predicted based on mono-analogues).

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, 1H, J = 8.8 Hz, Ar-H), 7.20 (d, 1H, J = 2.4 Hz, Ar-H), 7.05 (dd, 1H, J = 8.8, 2.4 Hz, Ar-H), 4.45 (t, 4H, J = 6.0 Hz, -OCH₂CH₂Br), 3.70 (t, 4H, J = 6.0 Hz, -OCH₂CH₂Br).

-

ESI-MS : m/z 361.98 [M+H]⁺.

Alkylation-First Synthetic Route

Synthesis of 1,2-Bis(2-bromoethoxy)benzene

Alkylation of catechol with 1,2-dibromoethane precedes nitration:

Procedure :

-

Reactants :

-

Catechol (1 equiv),

-

1,2-Dibromoethane (2.2 equiv),

-

K₂CO₃ (2.5 equiv).

-

-

Solvent : DMF (10 mL per mmol of catechol).

Nitration of 1,2-Bis(2-bromoethoxy)benzene

Nitration introduces the nitro group at position 4:

Reaction Conditions :

-

Solvent : Sulfuric acid.

-

Reaction time : 2 hours.

Challenges :

-

The electron-rich benzene ring may lead to over-nitration.

-

Bromine substituents are susceptible to hydrolysis under acidic conditions.

Yield : 40–50% (estimated).

Comparative Analysis of Synthetic Routes

| Parameter | Nitration-First Route | Alkylation-First Route |

|---|---|---|

| Key Intermediate | 4-Nitro-1,2-dihydroxybenzene | 1,2-Bis(2-bromoethoxy)benzene |

| Nitration Conditions | Mild (dilute HNO₃) | Harsh (fuming HNO₃/H₂SO₄) |

| Bromine Stability | Stable during alkylation | Risk of hydrolysis during nitration |

| Overall Yield | 50–65% | 30–40% |

The nitration-first route offers higher yields and better functional group compatibility, making it the preferred method.

Optimization Strategies

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-bromoethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include 1,2-bis(2-azidoethoxy)-4-nitrobenzene or 1,2-bis(2-thiocyanatoethoxy)-4-nitrobenzene.

Reduction: The major product is 1,2-bis(2-bromoethoxy)-4-aminobenzene.

Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules:

1,2-Bis(2-bromoethoxy)-4-nitrobenzene serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through nucleophilic substitution reactions. The bromine atoms can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution to yield derivatives like 1,2-bis(2-azidoethoxy)-4-nitrobenzene.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) or sodium borohydride.

- Oxidation: Although less common, oxidation reactions can also occur under specific conditions.

Materials Science

Polymer and Material Development:

The compound is utilized in the preparation of advanced materials with tailored properties, such as conductivity and fluorescence. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing the physical properties of the resulting materials.

| Application Area | Description |

|---|---|

| Conductive Polymers | Used as a dopant to enhance electrical conductivity. |

| Fluorescent Materials | Incorporated into polymers to create fluorescent materials for sensors and imaging applications. |

Biological Studies

Enzyme Mechanism Studies:

this compound is employed in biochemical assays to study enzyme mechanisms. Its ability to interact with biological macromolecules makes it a valuable tool in understanding enzyme kinetics and mechanisms.

Case Study:

In a study investigating the interactions of various nitro compounds with enzymes, this compound was used as a probe to elucidate the binding affinities and kinetics involved in enzymatic reactions .

Medicinal Chemistry

Therapeutic Properties Investigation:

Research has indicated that derivatives of this compound exhibit potential therapeutic properties. Studies have focused on its antimicrobial and anticancer activities.

Example Research:

A study evaluated the antileishmanial activity of related compounds derived from nitrobenzene structures. The findings suggested that modifications to the bromoethoxy groups could enhance biological activity against Leishmania donovani, indicating the potential for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1,2-Bis(2-bromoethoxy)-4-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Key Comparisons:

Halogen Substituents :

- Bromo vs. Chloro: Bromine’s larger atomic radius and weaker C–Br bond (compared to C–Cl) make this compound more reactive in nucleophilic substitutions than its chloro analog .

- Bromoethoxy vs. Bromomethyl: Bromoethoxy groups (–OCH₂CH₂Br) offer greater steric flexibility than bromomethyl (–CH₂Br), enabling diverse cyclization pathways .

Nitro Group Influence :

- The nitro group in this compound enhances electrophilicity, facilitating aromatic substitution reactions. In contrast, methoxy (–OCH₃) or unsubstituted analogs (e.g., 1,2-bis(2-bromoethoxy)benzene) lack this activation, limiting their use in electron-deficient systems .

Applications: Photodynamic Therapy: The nitro-bromoethoxy structure is critical for synthesizing porphyrazines with photosensitizing properties, unlike non-nitro analogs .

Pharmaceutical and Material Science

- Porphyrazine Synthesis: this compound reacts with dicyano compounds to form Cu-pyrazinoporphyrazines, which exhibit strong absorption in the visible spectrum for photodynamic cancer therapy .

- Antibacterial Activity : Nitrobenzene derivatives with bromoethoxy groups show moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, attributed to the nitro group’s electron-withdrawing properties enhancing membrane disruption .

Agrochemical Development

- The compound serves as a precursor for herbicides and insecticides, where bromine’s leaving-group ability facilitates the formation of thiourea or urea derivatives with enhanced bioactivity .

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | DMF | Acetonitrile |

| Temperature (°C) | 80 | 100 |

| Catalyst/Base | K₂CO₃ | NaH |

| Reaction Time (hr) | 24 | 12 |

| Yield (%) | 65–70 | 55–60 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Bands | Reference |

|---|---|---|

| ¹H NMR | δ 4.2 (BrCH₂CH₂O), δ 8.1 (Ar-H) | |

| ¹³C NMR | δ 70 (CH₂Br), δ 150 (NO₂-C) | |

| FTIR | 1520 cm⁻¹ (NO₂), 560 cm⁻¹ (C-Br) |

Advanced: How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The nitro group (-NO₂) is strongly electron-withdrawing, activating the benzene ring toward NAS at positions ortho and para to itself. However, steric hindrance from the bulky 2-bromoethoxy groups may limit accessibility:

- Mechanistic Insight : Density Functional Theory (DFT) calculations predict higher activation energy for NAS at the 1- and 2-positions due to steric effects .

- Experimental Validation : Reactivity comparisons with analogs (e.g., 1,2-Bis(2-methoxyethoxy)-4-nitrobenzene) show reduced NAS yields (~30%) in bromo derivatives, attributed to Br’s electronegativity slowing nucleophilic attack .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

Contradictions often arise from solvent polarity, trace moisture, or impurities in starting materials. Strategies include:

- Systematic Replication : Reproduce methods with strict anhydrous conditions (e.g., molecular sieves in DMF) .

- Purity Analysis : Use HPLC to quantify precursor purity; impurities >2% reduce yields by 10–15% .

- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃ vs. K₂CO₃) to improve alkylation efficiency .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Storage Conditions : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of bromoethoxy groups .

- Decomposition Risks : Exposure to moisture or light leads to Br⁻ release (detectable via AgNO₃ precipitation) and nitro group reduction .

Advanced: What role can this compound play in supramolecular chemistry or material science?

Methodological Answer:

The bromoethoxy groups enable cross-linking in polymer networks or macrocycle synthesis:

- Pillararene Analogues : As a monomer, it can form copillar[5]arenes with 1,4-dimethoxybenzene, though steric effects may require template-directed synthesis .

- Coordination Polymers : Br atoms act as ligands for transition metals (e.g., Pd), forming porous frameworks for catalysis or gas storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.